molecular formula C10H8Cl2N2O2 B13659184 2,4-Dichloro-5,7-dimethoxyquinazoline

2,4-Dichloro-5,7-dimethoxyquinazoline

Cat. No.: B13659184
M. Wt: 259.09 g/mol
InChI Key: BDKPUCMXZKXLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H8Cl2N2O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,7-dimethoxyquinazoline typically involves multiple steps starting from 3,4-dimethoxybenzaldehyde. The general synthetic route includes nitration, oxidation, reduction, cyanation, cyclization, and chlorination. Here is a detailed step-by-step process:

    Nitration: 3,4-Dimethoxybenzaldehyde is nitrated to form 3,4-dimethoxy-5-nitrobenzaldehyde.

    Oxidation: The nitro compound is oxidized to 3,4-dimethoxy-5-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group, yielding 3,4-dimethoxy-5-aminobenzoic acid.

    Cyanation: The amino compound undergoes cyanation to form 3,4-dimethoxy-5-cyanobenzoic acid.

    Cyclization: The cyano compound is cyclized to form this compound.

    Chlorination: Finally, the compound is chlorinated to yield this compound

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like n-propanol and controlled temperature conditions ranging from -5°C to 60°C for crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form quinazolinone derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems

Common Reagents and Conditions

Major Products

    Substitution: 2-amino-4-chloro-5,7-dimethoxyquinazoline.

    Oxidation: 2,4-dichloro-5,7-dimethoxyquinazolinone.

    Reduction: This compound derivatives

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as epidermal growth factor receptor kinases. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of the receptor and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and two methoxy groups on the quinazoline ring enhances its reactivity and potential as an intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

2,4-dichloro-5,7-dimethoxyquinazoline

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-5-3-6-8(7(4-5)16-2)9(11)14-10(12)13-6/h3-4H,1-2H3

InChI Key

BDKPUCMXZKXLQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.